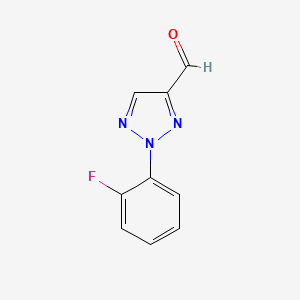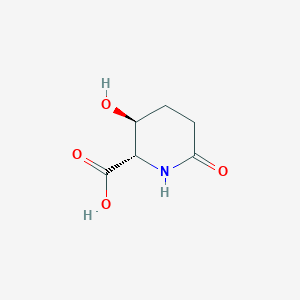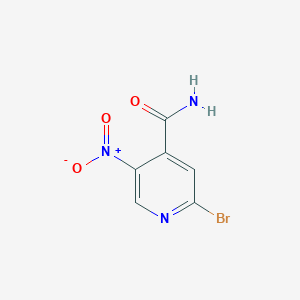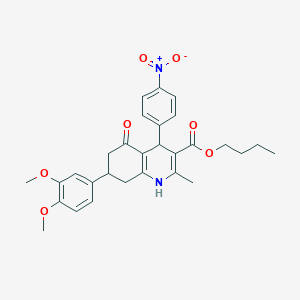
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a pyrazole ring, which is further connected to an aniline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Benzene: The process begins with the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the pyrazole ring.
Introduction of Ethylsulfonyl Group: Finally, the ethylsulfonyl group is introduced through sulfonation reactions using reagents like ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure adjustments, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylsulfonyl)-1H-pyrazol-3-yl)aniline
- 3-(4-Propylsulfonyl)-1H-pyrazol-3-yl)aniline
- 3-(4-Butylsulfonyl)-1H-pyrazol-3-yl)aniline
Uniqueness
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 1774898-70-2 | |
Formule moléculaire |
C11H13N3O2S |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
3-(4-ethylsulfonyl-1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C11H13N3O2S/c1-2-17(15,16)10-7-13-14-11(10)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3,(H,13,14) |
Clé InChI |
VSSIUPADFMLDFX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)

![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)




![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)





